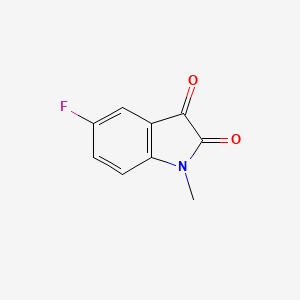

5-fluoro-1-methyl-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJRLOILUKMNEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365299 | |

| Record name | 5-fluoro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-91-1 | |

| Record name | 5-fluoro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-fluoro-1-methyl-1H-indole-2,3-dione chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-fluoro-1-methyl-1H-indole-2,3-dione (N-Methyl-5-Fluoroisatin)

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated, N-alkylated derivative of isatin. Isatin and its analogues are pivotal scaffolds in medicinal chemistry and materials science, demonstrating a wide spectrum of biological activities and functional applications. This document delineates the compound's core physicochemical properties, details validated synthetic methodologies, explores its characteristic chemical reactivity, and surveys its applications in drug discovery and advanced materials. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights into the strategic use of this versatile heterocyclic compound.

Introduction and Significance

This compound, commonly referred to as N-methyl-5-fluoroisatin, belongs to the isatin (1H-indole-2,3-dione) class of compounds. The indole-2,3-dione core is an endogenous molecule found in various organisms and serves as a privileged structure in drug design. The introduction of specific substituents onto this core profoundly modulates its chemical and biological properties.

Two key modifications define the subject of this guide:

-

Fluorination at the 5-position: The fluorine atom, owing to its high electronegativity and small size, significantly alters the molecule's electronic distribution, lipophilicity, and metabolic stability. This often enhances binding affinity to biological targets and improves pharmacokinetic profiles, a well-established strategy in modern drug discovery.

-

Methylation at the N1-position: The methylation of the indole nitrogen removes the acidic N-H proton. This modification blocks hydrogen bond donor capability at this position, increases lipophilicity, and can alter the molecule's conformational preferences, thereby fine-tuning its interaction with specific biological targets.

The convergence of these features makes this compound a highly valuable building block for synthesizing novel therapeutic agents, particularly in the fields of oncology, virology, and microbiology.[1][2][[“]]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 773-91-1 | [4][5] |

| Synonyms | 5-Fluoro-1-methylisatin, 5-Fluoro-N-methylisatin | |

| Molecular Formula | C₉H₆FNO₂ | [5][6] |

| Molecular Weight | 179.15 g/mol | [5][6] |

| Appearance | Orange to brown powder or crystals | |

| Melting Point | 156.0 - 160.0 °C | |

| Purity | Commercially available at >95% or >98% | [6][7] |

Spectroscopic Profile

While specific spectral data can vary with the solvent and instrument, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The spectrum would feature a sharp singlet corresponding to the N-CH₃ protons. The aromatic region would display a complex pattern of multiplets for the three protons on the benzene ring, resulting from intricate spin-spin coupling between adjacent protons (H-H coupling) and through-space coupling with the fluorine atom (F-H coupling).[8][9]

-

¹³C NMR: The spectrum is expected to show distinct downfield signals for the two carbonyl carbons (C2 and C3).[10] Other characteristic signals include the N-CH₃ carbon, and aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the two carbonyl groups (C=O) in the region of 1650-1780 cm⁻¹.[8][10] Unlike its N-H counterpart, 5-fluoroisatin, this compound will lack the characteristic N-H stretching band typically found around 3200 cm⁻¹.

-

Mass Spectrometry (MS): In ESI-MS, the compound would primarily show a protonated molecular ion peak [M+H]⁺ at m/z 180.15.

Synthesis and Manufacturing

The most direct and common synthesis of this compound involves the N-alkylation of its precursor, 5-fluoroisatin. The overall synthetic logic typically starts from 4-fluoroaniline.

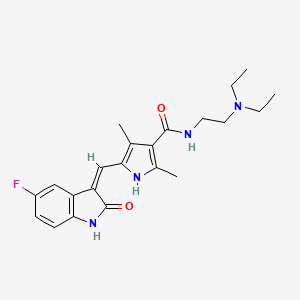

Figure 1: General synthetic pathway from 4-fluoroaniline to the target compound.

Detailed Experimental Protocol: N-Methylation of 5-Fluoroisatin

This protocol describes the final step of the synthesis, which is the most critical for generating the title compound from its readily available precursor.

Objective: To synthesize this compound via N-methylation of 5-fluoroisatin.

Materials:

-

5-Fluoroisatin (1.0 eq)[7]

-

Anhydrous Potassium Carbonate (K₂CO₃, 1.5 - 2.0 eq)

-

Methyl Iodide (CH₃I, 1.2 - 1.5 eq)[7]

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoroisatin and anhydrous DMF. Stir the resulting suspension at room temperature.

-

Deprotonation: Add anhydrous potassium carbonate to the suspension. The base is crucial as it deprotonates the acidic N-H of the isatin, generating the corresponding anion which is a much more potent nucleophile.

-

Methylation: Add methyl iodide dropwise to the reaction mixture. The choice of methyl iodide provides a reactive electrophile for the Sₙ2 reaction. The reaction is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) to ensure completion.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting 5-fluoroisatin is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker of ice-water. This step quenches the reaction and precipitates the organic product, which has lower solubility in water.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water to remove residual DMF and inorganic salts, and dried. If necessary, the crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product as a crystalline solid.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the electrophilic nature of its C3-carbonyl group. This ketone-like carbonyl is highly susceptible to nucleophilic attack, making it an ideal handle for molecular elaboration.

Figure 2: Key derivatization reactions at the C3-carbonyl position.

Synthesis of Schiff Bases and Hydrazones

The condensation reaction at the C3-position is the most widely exploited transformation for this class of molecules, often used to generate libraries of biologically active compounds.[1][8][9]

General Protocol for Condensation:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent, typically absolute ethanol.

-

Add the desired primary amine, hydrazine, or thiosemicarbazide derivative (1.0 - 1.1 eq).

-

For Schiff base formation, a catalytic amount of glacial acetic acid is often added to protonate the carbonyl oxygen, thereby activating the C3-carbon towards nucleophilic attack.[9]

-

The reaction mixture is heated to reflux and stirred for several hours until TLC analysis indicates the completion of the reaction.

-

Upon cooling, the product often precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried to afford the desired derivative.

This straightforward and high-yielding reaction provides access to a vast chemical space for structure-activity relationship (SAR) studies.

Applications and Biological Significance

The N-methyl-5-fluoroisatin scaffold is a precursor to a multitude of derivatives with significant therapeutic and technological potential.

-

Antiviral Agents: Thiosemicarbazone derivatives of N-methyl-5-fluoroisatin have been synthesized and demonstrated notable activity against various viruses, including Herpes Simplex Virus (HSV-1, HSV-2) and Coxsackie B4 virus.[1][2] The mechanism often involves the chelation of essential metal ions required by viral enzymes.

-

Anticancer Research: The parent 5-fluoroisatin core is a key component of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers.[11] This highlights the value of the 5-fluoroisatin scaffold in oncology. Derivatives of N-methyl-5-fluoroisatin are actively explored for cytotoxic activity against various cancer cell lines.[[“]]

-

Antimicrobial Agents: By incorporating the isatin core into larger molecules through derivatization, researchers have developed compounds with promising antibacterial and antifungal activities.[11][12]

-

Materials Science: The rigid, electron-deficient heterocyclic structure makes it a candidate for applications in materials science. Its derivatives have been used to synthesize macromolecules for Organic Light-Emitting Diodes (OLEDs) and to create metal complexes that can act as catalysts.[13]

Conclusion

This compound is a strategically designed synthetic building block that combines the advantageous properties of the isatin scaffold with the benefits of fluorination and N-alkylation. Its straightforward synthesis and predictable reactivity at the C3-carbonyl position make it an exceptionally versatile platform for generating diverse molecular architectures. Its proven relevance in the development of clinically significant drugs and its emerging use in materials science underscore its importance for researchers in both academic and industrial settings. Continued exploration of this scaffold is expected to yield novel compounds with significant therapeutic and technological impact.

References

- Chemsrc. (n.d.). This compound | CAS#:773-91-1.

- Gümüş, F., et al. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Bioorganic Chemistry, 104, 104202. [Link]

- Deswal, S., et al. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Journal of Molecular Structure, 1209, 127982. [Link]

- ResearchGate. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones.

- Consensus. (2008). The Antileukemic Potential of New Derivatives of 5-Fluoro-1H-Indole-2,3-Dione-3-Thiosemicarbazone on in Vitro Cell Lines.

- PubChem. (n.d.). 5-Fluoroisatin.

- Rashad, A. E., et al. (2014). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 145(4), 675-683. [Link]

- Al-Wabli, R. I., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Drug Design, Development and Therapy, 14, 573–589. [Link]

- Zhao, D., et al. (2014). Synthesis of 5-Substituted Indole-2,3-dione.

- Al-Obaidi, A. M. J., & Al-Ghanimi, K. S. A. (2022). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Iraqi Journal of Pharmaceutical Sciences, 31(1), 169-180. [Link]

- Zachary, E., & Talent, B. (2022). Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands.

- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

Sources

- 1. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 773-91-1 | 5-Fluoro-1-methylindoline-2,3-dione - AiFChem [aifchem.com]

- 7. This compound | CAS#:773-91-1 | Chemsrc [chemsrc.com]

- 8. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 13. ossila.com [ossila.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-fluoro-1-methyl-1H-indole-2,3-dione

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 5-fluoro-1-methyl-1H-indole-2,3-dione, an N-methylated fluorinated isatin derivative of significant interest in medicinal chemistry and drug discovery. Isatin and its analogs are recognized as privileged scaffolds due to their wide range of biological activities, including potential anticancer, antiviral, and antimicrobial properties.[1][2][3][4] The introduction of a fluorine atom at the C-5 position and a methyl group at the N-1 position can profoundly modulate the molecule's physicochemical properties and biological interactions. This document details a robust and widely adopted two-step synthetic pathway, beginning with the synthesis of the 5-fluoroisatin intermediate via the Sandmeyer reaction, followed by its N-methylation. We provide scientifically-grounded explanations for procedural choices, detailed step-by-step experimental protocols, and a comprehensive guide to the analytical techniques required to validate the structure, identity, and purity of the final compound. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Strategic Approach to Synthesis

The synthesis of this compound is most efficiently approached via a two-step sequence starting from a commercially available substituted aniline. This strategy leverages the classic Sandmeyer isatin synthesis for the formation of the core heterocyclic structure, followed by a standard N-alkylation.

Retrosynthetic Analysis & Rationale

The target molecule, this compound, can be logically disconnected at the N-CH₃ bond. This retrosynthetic step points to 5-fluoroisatin as the immediate precursor. The isatin scaffold itself is constructed from 4-fluoroaniline, a readily available starting material. This pathway is advantageous due to the reliability and extensive documentation of the Sandmeyer isatin synthesis for creating substituted indole-2,3-diones.[1][3][5][6]

Overview of the Synthetic Pathway

The chosen synthetic route involves two primary transformations:

-

Step 1: Sandmeyer Isatin Synthesis. This step converts 4-fluoroaniline into 5-fluoroisatin. The process involves the reaction of the aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[1][4] This intermediate is then subjected to acid-catalyzed cyclization using concentrated sulfuric acid to yield the 5-fluoroisatin core. The strong acid facilitates an intramolecular electrophilic substitution, which is a crucial step in forming the bicyclic ring system.[6]

-

Step 2: N-Methylation. The second step involves the alkylation of the nitrogen atom of 5-fluoroisatin. This is typically achieved by deprotonating the relatively acidic N-H of the isatin ring with a suitable base, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate to furnish the final product.[7][8]

Figure 1: High-level workflow for the synthesis of the target molecule.

Detailed Experimental Protocols

Disclaimer: All chemical procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Fluoroisatin

This protocol is adapted from the principles of the Sandmeyer isatin synthesis.[4][6][9]

Step 1: Formation of 2-(Hydroxyimino)-N-(4-fluorophenyl)acetamide

-

In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of chloral hydrate (0.1 mol) in water (250 mL).

-

Add anhydrous sodium sulfate (1.1 mol) to the solution and stir until dissolved.

-

In a separate beaker, prepare a solution of 4-fluoroaniline (0.1 mol) in water (60 mL) containing concentrated hydrochloric acid (0.1 mol).

-

Add the 4-fluoroaniline solution to the flask, followed by a solution of hydroxylamine hydrochloride (0.3 mol) in water (50 mL).

-

Heat the reaction mixture to 50-60 °C and stir vigorously. The reaction progress can be monitored by TLC. The reaction is typically complete within 1-2 hours, indicated by the formation of a crystalline precipitate.

-

Cool the mixture in an ice bath, and collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry it thoroughly. This intermediate is typically used in the next step without further purification.

Step 2: Cyclization to 5-Fluoroisatin

-

Carefully and slowly add concentrated sulfuric acid (e.g., 150 mL) to a beaker cooled in an ice bath.

-

While maintaining the temperature below 60-70 °C, add the dried 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide from the previous step in small portions with stirring.

-

Once the addition is complete, allow the mixture to stir at room temperature for 1 hour, then carefully heat to 75-80 °C for 10-15 minutes.

-

Cool the reaction mixture back to room temperature and pour it cautiously over crushed ice.

-

The 5-fluoroisatin product will precipitate as an orange to brown solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry completely.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: N-Methylation of 5-Fluoroisatin

This procedure details the final methylation step to yield the target compound.[7]

-

To a solution of 5-fluoroisatin (1 mmol) in a suitable polar aprotic solvent such as DMF or acetone (15 mL), add a base such as anhydrous potassium carbonate (K₂CO₃, 2 mmol).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the corresponding salt.

-

Add methyl iodide (CH₃I, 1.2 mmol) dropwise to the stirred mixture.

-

Reflux the reaction mixture for approximately 4-6 hours. Monitor the reaction's completion using TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.

Comprehensive Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the final product's structure and purity. The disappearance of the N-H proton signal in NMR and the corresponding N-H stretch in IR spectroscopy, coupled with the appearance of the N-CH₃ signals, serves as a definitive validation of the N-methylation step.

Figure 2: Standard workflow for the purification and characterization of the final product.

Physical Properties

-

Appearance: Orange to yellow solid/powder.[7]

-

Molecular Formula: C₉H₆FNO₂[10]

-

Molecular Weight: 179.15 g/mol [10]

-

Melting Point: A sharp melting point is indicative of high purity. The reported melting point for similar compounds varies based on purity and crystalline form. For example, a related carbohydrazide derivative melts at 283–285 °C.[7]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆.

Table 1: Typical ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.10 - 7.30 | m | 2H | Aromatic H | Protons on the fluorinated benzene ring. |

| ~7.00 - 7.15 | m | 1H | Aromatic H | Proton on the fluorinated benzene ring. |

| ~3.20 | s | 3H | N-CH₃ | A characteristic singlet for the methyl group attached to the nitrogen.[7] |

Table 2: Typical ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~183 | C=O (C-2) | Carbonyl carbon adjacent to the nitrogen. |

| ~158 | C=O (C-3) | Carbonyl carbon adjacent to the aromatic ring. |

| ~157-160 (d) | C-F (C-5) | Aromatic carbon directly bonded to fluorine, shows coupling (d = doublet). |

| ~110-145 | Aromatic C | Remaining aromatic carbons. |

| ~115 (d) | C-4 | Aromatic carbon adjacent to the C-F bond. |

| ~26 | N-CH₃ | Aliphatic carbon of the N-methyl group. |

Note: The exact chemical shifts can vary slightly based on the solvent and instrument used. The presence of fluorine will cause splitting (coupling) in the signals of nearby carbon atoms, which is a key diagnostic feature.

¹⁹F NMR Spectroscopy A single resonance in the typical range for an aryl-fluoride confirms the presence of the fluorine atom. For a related compound, 6-Fluoro-3-methyl-1H-indole, the ¹⁹F NMR chemical shift was reported at δ -121.75 ppm.[11]

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~1730-1750 | C=O Stretch | Ketone (C-3) | Strong absorption typical for the α,β-unsaturated ketone in the five-membered ring. |

| ~1700-1720 | C=O Stretch | Lactam (C-2) | Strong absorption for the amide carbonyl. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |

| ~1100-1250 | C-F Stretch | Aryl-Fluoride | Strong band indicating the presence of the fluorine substituent. |

| Absence of N-H | N-H Stretch | Amide | The absence of a broad band around 3200-3400 cm⁻¹, which would be present in the 5-fluoroisatin precursor, confirms successful N-methylation. |

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Method: Electrospray Ionization (ESI) is commonly used.

-

Expected Molecular Ion Peak (M+H)⁺: For C₉H₆FNO₂, the expected m/z value would be approximately 180.04, corresponding to the protonated molecule [M+H]⁺.

Conclusion

This guide has outlined a reliable and well-documented synthetic route for this compound, a compound with significant potential in the development of novel therapeutic agents. The two-step synthesis, employing the Sandmeyer reaction followed by N-methylation, provides an accessible pathway for laboratory-scale production. The comprehensive characterization protocol, integrating NMR, IR, and MS, establishes a self-validating system to ensure the structural integrity and purity of the final product. By understanding the causality behind each experimental step and employing rigorous analytical validation, researchers can confidently synthesize and utilize this valuable heterocyclic scaffold for further investigation in medicinal chemistry and drug discovery programs.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Hassan, S. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(3).

- PrepChem. (n.d.). Synthesis of 5-methylisatin.

- ResearchGate. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study.

- SynArchive. (n.d.). Sandmeyer Isatin Synthesis.

- Al-Suwaidan, I. A., et al. (2021). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 26(21), 6667.

- International Journal of Pharmaceutical Erudition. (2021). A Comprehensive Review on Synthesis and Pharmacological Significance of Isatin Derivatives.

- IUCr. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole.

- Patil, D. S. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System.

- ResearchGate. (2000). 5-Fluoroindoline-2,3-dione.

- PubChem. (n.d.). 5-Fluoroisatin.

- Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- Al-Wabli, R. I., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Drug Design, Development and Therapy, 14, 633–653.

- Zachary, E., & Talent, B. (2022). Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. Proceedings of Student Research and Creative Inquiry Day, 6.

- Google Patents. (n.d.). CN101786980A - Synthesis method of isatin derivatives.

- Zhao, D., et al. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate.

- PubChem. (n.d.). 5-Methylisatin.

- NIST WebBook. (n.d.). 1H-Indole-2,3-dione, 5-methyl-.

- Chemsrc. (n.d.). This compound.

- SpectraBase. (n.d.). 5-Fluoro-1H-indole.

- ResearchGate. (2009). Theoretical and spectroscopic studies of 5-fluoro-isatin-3-(N-benzylthiosemicarbazone) and its zinc(II) complex.

- MDPI. (2021). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors.

- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142.

Sources

- 1. biomedres.us [biomedres.us]

- 2. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaerudition.org [pharmaerudition.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 6. synarchive.com [synarchive.com]

- 7. dovepress.com [dovepress.com]

- 8. This compound | CAS#:773-91-1 | Chemsrc [chemsrc.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. rsc.org [rsc.org]

A Technical Guide to 5-Fluoro-1-methyl-1H-indole-2,3-dione: A Key Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-fluoro-1-methyl-1H-indole-2,3-dione, also known as 5-Fluoro-N-methylisatin. Isatin and its derivatives represent a critical scaffold in drug discovery, demonstrating a wide spectrum of biological activities. The introduction of a fluorine atom at the 5-position and a methyl group at the N-1 position significantly modulates the molecule's physicochemical properties, influencing its potential as a synthetic intermediate. This document details the compound's properties, provides a robust protocol for its synthesis and characterization, and explores its application as a foundational scaffold for developing novel therapeutic agents, including antiviral and antiproliferative compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research endeavors.

Introduction and Significance

The indole-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The strategic functionalization of the isatin ring system allows for the fine-tuning of its pharmacological profile. This compound (CAS No. 773-91-1) is a synthetically valuable derivative.

The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] The methyl group at the N-1 position removes the hydrogen bond donor capability of the parent isatin, which can alter solubility and interaction with biological targets. Consequently, this compound serves not as an end-product therapeutic itself, but as a crucial intermediate for creating more complex molecules with potential applications in virology and oncology.[3][4] This guide elucidates the fundamental chemistry and utility of this important building block.

Physicochemical and Structural Properties

This compound is characterized as an orange to brown crystalline powder.[5] Its core structure consists of an indole ring system with carbonyl groups at positions 2 and 3, a fluorine atom at position 5, and a methyl group attached to the nitrogen at position 1.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 773-91-1 | [5][6] |

| Molecular Formula | C₉H₆FNO₂ | [7][8] |

| Molecular Weight | 179.15 g/mol | [7][8] |

| Appearance | Orange to Brown powder/crystal | [5] |

| Purity | >98.0% (GC) | [5] |

| Melting Point | 156.0 to 160.0 °C | [5] |

| Synonyms | 5-Fluoro-1-methylisatin, 5-Fluoro-N-methylisatin |[5] |

Synthesis and Characterization

The most direct and common synthesis of this compound is achieved through the N-methylation of its precursor, 5-fluoroisatin.[9] This reaction is a standard nucleophilic substitution where the deprotonated nitrogen of 5-fluoroisatin acts as a nucleophile, attacking an electrophilic methyl source such as methyl iodide.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-methylation of 5-Fluoroisatin

Causality: This protocol utilizes potassium carbonate as a mild base, which is sufficient to deprotonate the acidic N-H of the isatin ring, making it a suitable nucleophile. Acetone is chosen as the solvent due to its appropriate boiling point for reflux and its ability to dissolve the reactants. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material, preventing unnecessary heating that could lead to side products. The workup procedure relies on the low aqueous solubility of the product to induce precipitation upon addition to ice water, providing a simple and effective initial purification step.

Materials and Equipment:

-

5-Fluoroisatin (1.0 eq)

-

Methyl Iodide (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetone (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

TLC plates (silica gel)

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask, add 5-fluoroisatin (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the stirring suspension.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) with vigorous stirring.

-

Monitor the reaction progress using TLC (e.g., with a 3:7 Ethyl Acetate:Hexane mobile phase) until the 5-fluoroisatin spot is no longer visible (typically 4-6 hours).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture slowly into a beaker containing ice-cold water, while stirring. A solid precipitate will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any remaining salts.

-

Dry the crude product. For higher purity, the solid can be recrystallized from a suitable solvent like ethanol.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H-NMR: The spectrum should confirm the presence of the N-methyl group (a singlet around 3.2 ppm) and the aromatic protons, showing coupling patterns consistent with the substitution on the benzene ring.

-

¹³C-NMR: Will show distinct peaks for the two carbonyl carbons (C2 and C3), the N-methyl carbon, and the aromatic carbons, with the carbon attached to fluorine exhibiting a characteristic large C-F coupling constant.[10][11]

-

FT-IR Spectroscopy: The spectrum will be characterized by strong absorption bands for the two carbonyl (C=O) groups in the region of 1720-1750 cm⁻¹.[10]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound, showing a molecular ion peak [M]⁺ corresponding to m/z 179.15.[10]

Applications in Drug Discovery and Development

This compound is a versatile scaffold for generating libraries of compounds for biological screening. The C3-carbonyl group is highly reactive and susceptible to condensation reactions with various nucleophiles, providing a straightforward method to introduce chemical diversity.

Caption: Role as a scaffold for generating diverse bioactive compounds.

Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit significant antiviral properties. Specifically, its condensation with substituted thiosemicarbazides yields novel thiosemicarbazones.[3][12] Certain compounds from this class have shown potent activity against various viruses, including Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), and Coxsackie B4 virus.[3] This highlights the utility of the parent scaffold in generating leads for antiviral drug development.

Development of Antiproliferative Compounds

The isatin core is a known pharmacophore in the design of kinase inhibitors and other anticancer agents. Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity. For example, a study involving the synthesis of isatin-indole conjugates used this compound as a starting material.[4] One resulting molecule, N′-[(3Z)-5-Fluoro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide, showed promising in vitro activity against human cancer cell lines, with an average IC₅₀ value that was seven-fold more potent than the reference drug sunitinib.[4]

Table 2: Biological Activities of Selected Derivatives

| Parent Scaffold | Derivative Class | Biological Activity | Target/Model | Reported Potency (IC₅₀) | Reference(s) |

|---|---|---|---|---|---|

| This compound | Thiosemicarbazones | Antiviral | HSV-1, HSV-2, Coxsackie B4 | Activity reported, specific IC₅₀ values vary with substitution | [3][12] |

| this compound | Indole-Carbohydrazide Conjugates | Antiproliferative | Human Cancer Cell Lines (HCT-116, MCF-7, HepG2) | 1.17 µM (average for lead compound) |[4] |

Conclusion

This compound is a strategically designed chemical intermediate of high value to the field of medicinal chemistry. Its synthesis is straightforward, and its structure combines the beneficial electronic properties of fluorine with a reactive carbonyl group that serves as a handle for extensive chemical modification. As demonstrated by its successful use in the creation of potent antiviral and antiproliferative agents, this compound is a validated and powerful building block for the discovery and development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this scaffold in their scientific pursuits.

References

- 5-Fluoro-1-methylindoline-2,3-dione 773-91-1. Tokyo Chemical Industry Co., Ltd. URL: https://www.tcichemicals.com/US/en/p/F1390

- CAS 773-91-1 this compound. Alfa Chemistry. URL: https://www.alfa-chemistry.com/cas_773-91-1.htm

- This compound. CymitQuimica. URL: https://www.cymitquimica.com/base/producto/10-F307217/5-fluoro-1-methyl-1h-indole-2-3-dione

- This compound | CAS#:773-91-1. Chemsrc. URL: https://www.chemsrc.com/en/cas/773-91-1_1129597.html

- 773-91-1 | 5-Fluoro-1-methylindoline-2,3-dione. AiFChem. URL: https://www.aifchem.com/product/773-91-1.html

- Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32861019/

- This compound. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02500858_EN.htm

- 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. ResearchGate. URL: https://www.researchgate.net/publication/339486000_5-Fluoro-1H-indole-23-dione-triazoles-_synthesis_biological_activity_molecular_docking_and_DFT_study

- This compound | 773-91-1. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02500858.htm

- Synthesis of Some New bis-Schiff Bases of Isatin and 5-Fluoroisatin in a Water Suspension Medium. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150121/

- Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. ResearchGate. URL: https://www.researchgate.net/publication/343899214_Synthesis_molecular_modeling_and_antiviral_activity_of_novel_5-fluoro-1H-indole-23-dione_3-thiosemicarbazones

- The Antileukemic Potential of New Derivatives of 5-Fluoro-1H-Indole-2,3-Dione-3-Thiosemicarbazone on in Vitro Cell Lines. Consensus. URL: https://consensus.app/papers/antileukemic-potential-new-derivatives-dione-3-y%C3%B6ru%C4%B1r/18a2455c19265f61920703c391217e29/

- Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381650/

- New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Drug Design, Development and Therapy. URL: https://www.dovepress.com/new-isatinndashindole-conjugates-synthesis-characterization-and-a-pl-peer-reviewed-fulltext-article-DDDT

- Synthesis method of isatin derivatives. Google Patents. URL: https://patents.google.

- Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. URL: https://www.researchgate.net/publication/287515124_Synthesis_of_5-Substituted_Indole-23-dione_Dandan_Zhao_Ping_Wang_Tongsheng_Xu_JieLian_Wu_Jiajia_Wang_and_Shan

- Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. URL: https://consensus.app/papers/fluorine-drug-discovery-role-design-case-studies-m%C3%BCller/0200843642c85b62b102148d423238d9/

- A Comparative Analysis of 5-fluoro-3-propyl-1H-indole and Other Indole Derivatives in Biological Applications. BenchChem. URL: https://www.benchchem.

- 1H-Indole-2,3-dione, 5-methyl-. NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2023071&Type=IR-SPEC&Index=1

- Methyl 1H-indole-3-carboxylate. Magritek. URL: https://www.magritek.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. 5-Fluoro-1-methylindoline-2,3-dione | 773-91-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 773-91-1 | 5-Fluoro-1-methylindoline-2,3-dione - AiFChem [aifchem.com]

- 9. This compound | CAS#:773-91-1 | Chemsrc [chemsrc.com]

- 10. Synthesis of Some New bis-Schiff Bases of Isatin and 5-Fluoroisatin in a Water Suspension Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tetratek.com.tr [tetratek.com.tr]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-fluoro-1-methyl-1H-indole-2,3-dione (CAS: 773-91-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-fluoro-1-methyl-1H-indole-2,3-dione, also known as 5-Fluoro-1-methylisatin. This document delves into its chemical identity, synthesis, reactivity, and its significant role as a scaffold in medicinal chemistry, particularly in the development of novel antiviral and anticancer agents.

Core Compound Profile

This compound is a synthetic organic compound belonging to the isatin family. The isatin core is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The introduction of a fluorine atom at the 5-position and a methyl group at the N-1 position significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug design.[1]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. These properties are critical for its handling, formulation, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 773-91-1 | [2],[3],[4] |

| Molecular Formula | C₉H₆FNO₂ | [2],[5] |

| Molecular Weight | 179.15 g/mol | [2],[5] |

| Appearance | Orange to Brown powder/crystal | [3] |

| Melting Point | 156-160 °C | [3] |

| Purity | Typically >98% (by GC) | [3] |

| Synonyms | 5-Fluoro-1-methylisatin, 5-Fluoro-N-methylisatin | [3] |

Synthesis and Characterization

The synthesis of this compound is typically achieved in a two-step process starting from 4-fluoroaniline. The first step involves the formation of the 5-fluoroisatin core via the Sandmeyer isatin synthesis, followed by N-methylation.

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 5-Fluoroisatin (via Sandmeyer Reaction)

The Sandmeyer synthesis is a robust and classical method for preparing isatins from anilines. It proceeds via an isonitrosoacetanilide intermediate which then undergoes acid-catalyzed cyclization.

-

Materials: 4-fluoroaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, Concentrated sulfuric acid.

-

Part A: Preparation of 2-(Hydroxyimino)-N-(4-fluorophenyl)acetamide (Isonitrosoacetanilide intermediate)

-

In a large flask, dissolve chloral hydrate and a large excess of sodium sulfate in water.

-

Separately, prepare a solution of 4-fluoroaniline in water and hydrochloric acid.

-

Add the aniline solution to the chloral hydrate mixture, followed by a solution of hydroxylamine hydrochloride in water.

-

Heat the mixture to a vigorous boil for several minutes. The completion of the reaction is often indicated by a color change.

-

Cool the mixture in an ice bath to precipitate the isonitrosoacetanilide intermediate.

-

Filter the solid product, wash with cold water, and air-dry. The intermediate is typically used in the next step without extensive purification.

-

-

Part B: Cyclization to 5-Fluoroisatin

-

Carefully warm concentrated sulfuric acid to approximately 50°C in a flask equipped with a mechanical stirrer.

-

Slowly add the dry isonitrosoacetanilide intermediate from Part A, maintaining the temperature between 60-70°C. Use external cooling as the reaction is exothermic.

-

After the addition is complete, heat the mixture to 80°C for about 10 minutes to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and pour it onto a large volume of crushed ice with stirring.

-

The 5-fluoroisatin product will precipitate. Allow it to stand for about 30 minutes.

-

Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be recrystallized from ethanol or glacial acetic acid to yield pure 5-fluoroisatin.

-

Step 2: N-Methylation of 5-Fluoroisatin

This is a standard alkylation reaction where the acidic N-H proton of the isatin is deprotonated by a mild base, and the resulting anion is trapped by an electrophile (methyl iodide).[6]

-

Materials: 5-Fluoroisatin, Potassium carbonate (K₂CO₃), Methyl iodide (CH₃I), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 5-fluoroisatin (1.0 mmol) in DMF (5 mL) in a round-bottom flask.

-

Add anhydrous potassium carbonate (1.3 mmol) to the solution.

-

Stir the mixture at room temperature. The formation of the isatin anion is often accompanied by a color change.

-

Add methyl iodide (4.0 mmol) to the reaction mixture.

-

Heat the reaction to 70°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.[6]

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the final compound with high purity.

-

Analytical Characterization

The structural confirmation of this compound is typically performed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl protons. The aromatic protons will exhibit complex splitting patterns (doublets and doublets of doublets) due to coupling with each other and with the fluorine atom. The N-methyl group will appear as a singlet, typically in the range of 3.2-3.4 ppm.

-

¹³C NMR: The carbon NMR will show distinct signals for the two carbonyl carbons (C2 and C3), the aromatic carbons (with C-F coupling visible for the carbon bearing the fluorine and adjacent carbons), and the N-methyl carbon. The carbonyl carbons typically resonate in the region of 158-185 ppm.

-

FT-IR: The infrared spectrum is characterized by strong absorption bands for the two carbonyl groups (C=O) in the region of 1730-1760 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of 179.15.

Chemical Reactivity and Synthetic Utility

The isatin scaffold is a versatile building block due to its multiple reactive sites. The reactivity of this compound is primarily centered around the C3-carbonyl group, which behaves as a ketone.

Caption: Key reactive sites of the 5-fluoro-1-methylisatin core.

The most common and synthetically valuable reaction is the condensation of the C3-carbonyl with various nucleophiles, particularly those containing a primary amino group. This reaction is the foundation for creating large libraries of bioactive molecules.

Exemplary Protocol: Synthesis of a Thiosemicarbazone Derivative

Thiosemicarbazones derived from isatins are a well-established class of compounds with potent antiviral and anticancer activities.

-

Reaction: this compound + Thiosemicarbazide → this compound-3-thiosemicarbazone

-

Procedure:

-

Dissolve this compound (1 mmol) in hot ethanol.

-

Add an equimolar amount of thiosemicarbazide to the solution.

-

Add a few drops of a catalytic amount of glacial acetic acid.

-

Reflux the mixture for a short period (typically 1-2 hours), monitoring by TLC.

-

Upon cooling, the thiosemicarbazone product will precipitate from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry to yield the final product.[7]

-

Applications in Drug Discovery and Development

The 5-fluoro-1-methylisatin scaffold is a cornerstone in the design of targeted therapeutics. The fluorine atom often enhances binding affinity and metabolic stability, while the isatin core provides a rigid framework for orienting functional groups toward biological targets.

Anticancer Activity

Isatin derivatives have demonstrated potent anticancer activity through multiple mechanisms of action.

-

Kinase Inhibition: The isatin core is a key pharmacophore in several kinase inhibitors. Sunitinib, an FDA-approved drug for renal cell carcinoma, is a prominent example derived from the related oxindole scaffold.[4] Derivatives of 5-fluoroisatin are investigated as inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Epidermal Growth Factor Receptor (EGFR)

-

Cyclin-Dependent Kinases (CDKs)[8]

-

-

Induction of Apoptosis: Many isatin-based compounds trigger programmed cell death (apoptosis) in cancer cells by modulating the activity of caspases and members of the Bcl-2 protein family.

Caption: Simplified mechanism of anticancer action for isatin derivatives.

Antiviral Activity

The condensation products of isatins, particularly thiosemicarbazones, have a long history as antiviral agents. Methisazone, an N-methylisatin-β-thiosemicarbazone, was one of the first synthetic antiviral drugs used for prophylaxis against smallpox.[9]

-

Mechanism of Action: While the exact mechanism can vary between different viruses, isatin thiosemicarbazones are known to interfere with viral replication. They can inhibit viral enzymes essential for the synthesis of viral proteins or nucleic acids.[7][10] Derivatives of 5-fluoro-1-methylisatin have been synthesized and tested against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[7] The N-methyl group and the 5-fluoro substituent are critical for tuning the potency and selectivity of these compounds.

Conclusion

This compound (CAS 773-91-1) is more than a mere chemical intermediate; it is a highly valuable and versatile scaffold for modern drug discovery. Its straightforward synthesis, predictable reactivity at the C3-carbonyl, and the favorable pharmacological properties imparted by the N-methyl and 5-fluoro substituents make it an ideal starting point for developing targeted therapies. The continued exploration of derivatives based on this core holds significant promise for the discovery of next-generation anticancer and antiviral agents.

References

Sources

- 1. This compound - CAS:773-91-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. 5-Fluoro-1-methylindoline-2,3-dione | 773-91-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. This compound | 773-91-1 [chemicalbook.com]

- 4. This compound | CAS#:773-91-1 | Chemsrc [chemsrc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 773-91-1 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 5-fluoro-1-methyl-1H-indole-2,3-dione

Prepared by: Gemini, Senior Application Scientist

Introduction: The Isatin Scaffold as a Cornerstone in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) represents a highly privileged heterocyclic scaffold in the landscape of drug discovery and medicinal chemistry. First identified in the 19th century through the oxidation of indigo, this endogenous compound has since been found in various natural sources and is recognized for its remarkable synthetic versatility and broad spectrum of biological activities.[1][2][3] The isatin core, featuring a fused benzene and pyrrole ring with two reactive carbonyl groups, serves as an ideal framework for chemical modification, leading to vast libraries of derivatives.[4] These derivatives have demonstrated significant therapeutic potential, exhibiting anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties, among others.[2][5]

The pharmacological profile of isatin can be profoundly influenced by substitutions on its aromatic ring and nitrogen atom. The introduction of a fluorine atom, particularly at the C-5 position, is a well-established strategy in modern drug design to enhance a molecule's therapeutic index. Fluorination can favorably modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][6] Similarly, N-alkylation, such as the addition of a methyl group at the N-1 position, can further refine the molecule's properties. This guide provides an in-depth technical overview of the synthesis and multifaceted biological activities of a specific, doubly modified derivative: 5-fluoro-1-methyl-1H-indole-2,3-dione . While direct experimental data for this exact molecule is emerging, this document synthesizes findings from closely related 5-fluoroisatin analogs to build a comprehensive profile of its probable bioactivities and therapeutic potential.

Section 1: Synthesis and Characterization

The generation of this compound is readily achievable through a standard N-alkylation reaction, starting from the commercially available 5-fluoroisatin. The causality behind this experimental choice lies in the nucleophilicity of the indole nitrogen after deprotonation, which readily attacks an electrophilic methyl source.

Experimental Protocol: N-methylation of 5-Fluoroisatin

This protocol is adapted from established methods for the N-alkylation of isatin scaffolds.[7]

-

Deprotonation: Dissolve 5-fluoroisatin (1.0 mmol) in 5 mL of a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), within a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (1.3 mmol), to the solution. Stir the resulting suspension at room temperature. The formation of the isatin anion is often accompanied by the cessation of hydrogen gas evolution.

-

Methylation: Introduce the methylating agent, methyl iodide (CH₃I) (2.0-4.0 mmol), to the reaction mixture.

-

Reaction: Heat the mixture to 60-70°C and monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Purification: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. The product, this compound, will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual DMF and salts, and dry under vacuum.

-

Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water.

-

Characterization: Confirm the final structure using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to verify the presence of the N-methyl group and the integrity of the 5-fluoroisatin core.[8][9]

Visualization of Synthesis Workflow

Caption: General workflow for the N-methylation of 5-fluoroisatin.

Section 2: Anticancer Activity

The isatin scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing efficacy against a wide range of cancer cell lines, including those of the breast, lung, colon, and leukemia.[4][6] The mechanism of action is often multifaceted, involving the inhibition of key protein kinases, disruption of cell cycle progression, and induction of apoptosis.[4][6] The incorporation of a 5-fluoro substituent has been shown to enhance these cytotoxic effects.[10]

While specific data for this compound is not yet widely published, numerous studies on structurally similar N-substituted and C3-substituted 5-fluoroisatin derivatives provide strong evidence of its potential as a potent antiproliferative agent.[6][[“]]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Isatin derivatives frequently exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and proliferation. By competing for the ATP-binding site, these inhibitors block downstream signaling pathways, leading to cell cycle arrest and apoptosis. Another key mechanism involves the induction of mitochondrial-mediated apoptosis, characterized by the dissipation of the mitochondrial membrane potential and subsequent activation of caspase cascades.[6]

Visualization of a Potential Signaling Pathway

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Section 4: Enzyme Inhibition

The isatin core is a versatile scaffold for designing potent and selective enzyme inhibitors. [12][13]Isatin derivatives have been shown to inhibit a range of enzymes, including carboxylesterases (CE), which are involved in xenobiotic metabolism, and α-glucosidase, a key enzyme in carbohydrate digestion and a target for type 2 diabetes management. [12][14]The inhibitory potency of isatins is often linked to their hydrophobicity, a property that can be fine-tuned by substitutions like fluorination and N-methylation. [12]

Target: α-Glucosidase

α-Glucosidase inhibitors delay the breakdown of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia. [15]Acarbose is a clinically used drug in this class. [16]Studies on 5-fluoro-2-oxindole derivatives, which are structurally very similar to isatins, have demonstrated potent α-glucosidase inhibitory activity, often far exceeding that of acarbose. This suggests that this compound is a strong candidate for similar activity.

Quantitative Data: α-Glucosidase Inhibition by Related Compounds

The following data for 5-fluoro-2-oxindole derivatives illustrates the potential of the fluorinated indole core as an α-glucosidase inhibitor.

| Compound | Description | IC₅₀ (µM) |

| Acarbose (Control) | Standard Drug | 569.43 ± 43.72 |

| 5-fluoro-2-oxindole | Parent Scaffold | 7510 ± 170 |

| 3f | 3-(3-hydroxybenzylidene) derivative | 49.89 ± 1.16 |

| 3i | 3-(4-hydroxy-3-methoxybenzylidene) derivative | 35.83 ± 0.98 |

Note: Data from a study on 5-fluoro-2-oxindole derivatives, demonstrating that C3-substitution dramatically increases potency.

Experimental Protocol: α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase. [17][18][19]

-

Reagent Preparation:

-

Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.2 U/mL) in phosphate buffer (e.g., 100 mM, pH 6.8).

-

Substrate Solution: Prepare a solution of pNPG (e.g., 1 mM) in the same phosphate buffer.

-

Inhibitor Solutions: Prepare serial dilutions of this compound.

-

-

Assay Setup (96-well plate):

-

Sample Wells: Add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of the enzyme solution.

-

Control Wells (100% activity): Add 60 µL of buffer and 20 µL of the enzyme solution.

-

Blank Wells: Add 70 µL of buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution. [18]7. Measurement: Read the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader. [17][18]8. Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Perspectives

The isatin scaffold, functionalized with both a 5-fluoro group and an N-methyl group, represents a molecule of significant therapeutic interest. Based on a comprehensive analysis of its close structural analogs, This compound is predicted to possess a compelling profile of biological activities.

-

Anticancer Potential: The molecule is strongly positioned as a candidate for an antiproliferative agent, likely acting through the inhibition of critical cell signaling kinases and the induction of apoptosis.

-

Antimicrobial Efficacy: The 5-fluoroisatin core is associated with potent antibacterial and antifungal activity, suggesting the N-methyl derivative could contribute to the development of new treatments for infectious diseases.

-

Enzyme Inhibition: Its potential as an inhibitor of enzymes like α-glucosidase indicates possible applications in metabolic disorders such as type 2 diabetes.

The true potential of this compound warrants direct empirical validation. Future research should focus on its synthesis and subsequent screening in a battery of in vitro assays to confirm and quantify these predicted activities. Promising results would justify further investigation into its mechanism of action, structure-activity relationship (SAR) optimization through C3-position modifications, and eventual evaluation in in vivo models to assess its pharmacological and toxicological profile. This molecule stands as a promising lead compound at the intersection of multiple therapeutic fields.

References

- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.

- MI - Microbiology. (n.d.). Broth Microdilution.

- Campos, M. R. S. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

- Microbe Online. (2013). Broth Dilution Method for MIC Determination.

- Wikipedia. (n.d.). Broth microdilution.

- Gazieva, G. A., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(22), 16119. [Link]

- Srisawat, T., et al. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 25(23), 5764. [Link]

- Campos, M. R. S. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

- Consensus. (2008). The Antileukemic Potential of New Derivatives of 5-Fluoro-1H-Indole-2,3-Dione-3-Thiosemicarbazone on in Vitro Cell Lines.

- El-Gazzar, M. G., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Results in Chemistry, 7, 101418. [Link]

- Deswal, S., et al. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Journal of Molecular Structure, 1209, 127982. [Link]

- Hamza, H. F., & Al-Mudhafar, M. M. J. (2024). Antimicrobial activities of 5-fluoroisatin-chacone conjugates 5(a-g) in concentrations (100 mg/mL).

- Joshi, K. C., et al. (1980). Studies of potential organo-fluorine antibacterial agents.

- Hamza, H. F., & Al-Mudhafar, M. M. J. (2024). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Iraqi Journal of Pharmaceutical Sciences, 33(2), 269-281. [Link]

- Ferraz de Paiva, R. E., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272. [Link]

- ResearchGate. (n.d.). Chemical structure of 5-Fluoro-isatin.

- Iacob, A.-T., et al. (2022).

- Limban, C., et al. (2022). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. Molecules, 27(19), 6625. [Link]

- Hamza, H. F., & Al-Mudhafar, M. M. J. (2024). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Iraqi Journal of Pharmaceutical Sciences.

- Zhao, D., et al. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione.

- Wadkins, R. M., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Bioorganic & Medicinal Chemistry Letters, 17(11), 3168-3174. [Link]

- ResearchGate. (n.d.). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives.

- Cihan-Üstündağ, G., et al. (2022). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Molecules, 27(21), 7380. [Link]

- Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- El-Sawy, E. R., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(14), 5406. [Link]

- Stana, A., et al. (2023). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 28(19), 6937. [Link]

- Al-Wabli, R. I., et al. (2021). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. Molecules, 26(10), 2878. [Link]

- Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 5. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. | Sigma-Aldrich [merckmillipore.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 16. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro α-glucosidase inhibitory assay [protocols.io]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. protocols.io [protocols.io]

An In-Depth Technical Guide to 5-fluoro-1-methyl-1H-indole-2,3-dione Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Prospects

Abstract

The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2][3] This technical guide focuses on a specific, highly promising class of isatin analogs: 5-fluoro-1-methyl-1H-indole-2,3-dione derivatives. The introduction of a fluorine atom at the 5-position and a methyl group at the 1-position of the indole ring can significantly modulate the physicochemical and biological properties of the parent molecule, leading to enhanced therapeutic efficacy and target specificity. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and prominent biological activities of these derivatives, with a particular emphasis on their anticancer and antiviral applications. Detailed experimental protocols and visual workflows are provided to aid researchers in the practical exploration of this versatile chemical space.

The Isatin Scaffold: A Privileged Structure in Drug Discovery

Isatin is an endogenous heterocyclic compound that has garnered significant interest in the scientific community due to its broad spectrum of biological activities, including antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] Its unique structural features, particularly the presence of a reactive ketone group at the C3 position, make it an ideal starting point for the synthesis of a diverse library of derivatives.[3][4] The versatility of the isatin core allows for modifications at the N1, C5, and C3 positions, enabling the fine-tuning of its pharmacological profile.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] In the context of isatins, 5-halogenation has been shown to markedly enhance antibacterial activity.[3] Furthermore, N-alkylation is another common modification to improve the lipophilicity and cell permeability of the isatin core.[3] The combination of these features in this compound makes its derivatives particularly compelling candidates for drug development.

Synthetic Strategies for this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization at the C3 position are critical steps in the exploration of their therapeutic potential. A general and reliable synthetic pathway is outlined below.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold can be achieved through a multi-step process starting from commercially available 5-fluoroindole.

Sources

- 1. rjppd.org [rjppd.org]

- 2. researchgate.net [researchgate.net]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-fluoro-1-methylisatin: Structure, Function, and Therapeutic Potential

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The strategic incorporation of a fluorine atom at the 5-position and a methyl group at the 1-position of the isatin core yields 5-fluoro-1-methylisatin, a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the structure, synthesis, and functional activities of 5-fluoro-1-methylisatin, with a particular focus on its potential as a modulator of critical biological pathways, including apoptosis through caspase inhibition. We will delve into the mechanistic underpinnings of its activity, supported by data from related isatin analogs, and provide detailed experimental protocols for its synthesis and biological evaluation.

The Isatin Scaffold: A Foundation for Diverse Biological Activity

The isatin core is an endogenous compound found in mammalian tissues and has been the subject of extensive research due to its wide array of pharmacological properties.[1] These include, but are not limited to, antiviral, antimicrobial, anticonvulsant, and anticancer activities.[1] The chemical versatility of the isatin ring, particularly the reactive C3-keto group, allows for a multitude of chemical modifications, leading to a vast library of derivatives with tailored biological functions.

Structural Features and Chemical Reactivity

The isatin molecule consists of an indole nucleus with ketone groups at positions 2 and 3. The C3-carbonyl group is particularly susceptible to nucleophilic attack, making it a prime site for derivatization to generate Schiff bases, hydrazones, and other analogs. This reactivity is central to the synthesis of functionally diverse isatin-based compounds.

5-fluoro-1-methylisatin: A Closer Look at a Promising Derivative

The introduction of a fluorine atom at the 5-position and a methyl group at the N1-position of the isatin scaffold significantly influences its physicochemical and biological properties.

Chemical Structure and Properties

-

IUPAC Name: 5-fluoro-1-methyl-1H-indole-2,3-dione

-

Synonyms: 5-Fluoro-1-methylisatin, 5-Fluoro-N-methylisatin[2]

-

Molecular Formula: C₉H₆FNO₂

-

Molecular Weight: 179.15 g/mol [3]

| Property | Value | Source |

| CAS Number | 773-91-1 | [2] |

| SMILES | CN1C(=O)C(=O)C2=CC(F)=CC=C12 | Inferred |

| InChI | InChI=1S/C9H6FNO2/c1-10-7-4-3-5(10)6(11)8(12)9(10)7/h3-4H,1H3 | Inferred |

The Influence of Fluorine and N-Methylation

The 5-fluoro substitution is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of a molecule. The strong carbon-fluorine bond can block metabolic pathways, and the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to improved interactions with biological targets.[3]

The N1-methylation removes the acidic proton of the isatin nitrogen, which can alter the molecule's hydrogen bonding capacity and lipophilicity. This modification can influence cell permeability and interaction with target proteins.

Synthesis of 5-fluoro-1-methylisatin

While specific literature detailing the synthesis of 5-fluoro-1-methylisatin is not abundant, a general and efficient method involves the N-alkylation of 5-fluoroisatin.

Proposed Synthetic Pathway

The synthesis can be achieved through the reaction of 5-fluoroisatin with a methylating agent, such as methyl iodide, in the presence of a suitable base and solvent.

Detailed Experimental Protocol (Hypothetical)

-

Preparation: To a solution of 5-fluoroisatin (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Reaction: Stir the mixture at room temperature for 30 minutes. Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the suspension.

-

Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-